molecular formula C8H7ClN4 B2760397 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine CAS No. 2305254-82-2

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B2760397
CAS No.: 2305254-82-2
M. Wt: 194.62
InChI Key: FADYOGRNFJWSLW-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is a nitrogen-rich heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazine core substituted with a chlorine atom at position 4 and a cyclopropyl group at position 7 (Fig. 1). This scaffold is recognized for its structural resemblance to purines, making it a promising bioisostere for drug discovery .

Properties

IUPAC Name

4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-8-11-4-10-7-3-6(5-1-2-5)12-13(7)8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADYOGRNFJWSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=C2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annelation of 1,3,5-Triazine onto Pyrazole Scaffolds

The most common route involves cyclizing 3(5)-aminopyrazoles with reagents delivering C-N-C fragments. For example, 3(5)-benzylaminopyrazole derivatives react with formaldehyde and primary amines to form tetrahydropyrazolo[1,5-a]triazines. Adapting this method, 5-(2-benzylsulfanyl-4-chloro-pyrazolo[1,5-a]triazin-8-yl)-pentanenitrile (Compound 4 in EP2064214B1) is synthesized via sequential thioether formation and chlorination.

Detailed Synthetic Protocols

Starting Material Preparation

3.1.1 Synthesis of 3(5)-Aminopyrazole Precursors
3(5)-Aminopyrazoles are prepared via Gould-Jacobs cyclization of enaminonitriles or condensation of hydrazines with β-ketoesters. For example, ethyl 3-aminopyrazole-5-carboxylate is synthesized from ethyl acetoacetate and hydrazine hydrate.

3.1.2 Chlorination at Position 4
Chlorination is typically performed using phosphorus oxychloride (POCl₃) under reflux. In Example 4 of EP2064214B1, treatment of a pyrazolo-triazine intermediate with POCl₃ at 80°C for 4 hours achieves 4-chloro substitution.

Reaction Optimization and Analytical Validation

Yield and Purity Data

Step Reagents/Conditions Yield (%) Purity (LCMS)
Sulfide Oxidation mCPBA, CH₂Cl₂, 2 h 92 95%
Cyclopropane Addition Cyclopropylamine, rt, 12 h 85 98%

Data adapted from EP2064214B1.

Spectroscopic Characterization

  • LCMS (API-ES): m/z 410.15 [M+H⁺], 409.0 [M-H⁺]
  • ¹H NMR (DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropane), 3.75 (s, 2H, CH₂), 7.45–7.60 (m, 5H, aromatic).

Comparative Analysis of Methodologies

Annelation vs. Ring Transformation

While annelation strategies dominate, ring transformation routes (e.g., from pyrazolo[3,4-d]pyrimidines) are less common due to lower regioselectivity. Patent data favors annelation for its scalability and direct functionalization.

Solvent and Reagent Impact

  • Solvents: Dichloromethane and methanol are preferred for their inertness and solubility profiles.
  • Oxidizing Agents: mCPBA outperforms H₂O₂ in sulfone formation, minimizing side reactions.

Challenges and Mitigation Strategies

Regiochemical Control

Competing pyrazolo[3,4-d]pyrimidine formation is mitigated by using electron-withdrawing groups (e.g., chlorides) at position 4, which direct annelation to the desired position.

Purification Difficulties

Preparative RP-HPLC is employed for final purification, resolving closely eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of pyrazolo[1,5-a][1,3,5]triazines have shown promising results in reducing tumor growth in xenograft models. A specific study demonstrated that these compounds could induce apoptosis in cancer cells by activating critical cellular pathways .
  • Antimicrobial Properties :
    • Studies have revealed that derivatives of pyrazolo[1,5-a][1,3,5]triazine possess antibacterial and antifungal activities. For example, certain derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. The structure-activity relationship suggests that modifications can enhance their efficacy against specific pathogens .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. Some studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a][1,3,5]triazine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

In a comparative analysis of various pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ampicillin. This suggests potential for development as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEfficacy ObservedReference
AnticancerBreast cancer cell linesIC50 comparable to chemotherapy
AntibacterialStaphylococcus aureusMIC < Ampicillin
AntifungalCandida albicansModerate activity
Anti-inflammatoryHuman cell linesInhibition of cytokines

Mechanism of Action

The mechanism of action of 4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : The target compound’s cyclopropyl group may require specialized reagents (e.g., cyclopropane derivatives) compared to simpler alkylations (e.g., MH4b1) .
  • Stability : Pyrazolo-triazines are more stable than purines due to resistance to nucleosidase cleavage at C-8 . The cyclopropyl group in the target compound may further enhance stability by reducing metabolic oxidation .
Pharmacological Activity Comparisons
Compound Biological Activity Efficacy (Model) Toxicity Profile Reference ID
MH4b1 Anticonvulsant (MES, 6 Hz seizure models) ED₅₀: 150 mg/kg (oral) No neurotoxicity at 300 mg/kg
EAC-21/EAC-31 Weak anticonvulsant (MES) Non-significant protection Not reported
7b CDK inhibition (Antiproliferative) IC₅₀: <1 µM (vs. 0.7 µM for roscovitine) Low cytotoxicity
Imidazo-triazine 11 Kinase inhibition (Unspecified targets) Moderate activity Not reported

Key Observations :

  • Anticonvulsant Activity : The target compound’s chloro and cyclopropyl groups may modulate GABAergic or sodium channel interactions, similar to MH4b1’s ethylthio and methylphenyl groups .
  • Kinase Inhibition : Pyrazolo-triazines (e.g., 7b) show potent CDK inhibition, suggesting the target compound could be optimized for oncology applications .
Physicochemical Property Comparisons
Compound Melting Point (°C) Solubility (LogP) Electronic Effects (Substituents) Reference ID
4-Chloro-7-cyclopropyl Not reported Estimated ~2.5 Cl (electron-withdrawing), cyclopropyl (electron-donating)
3aa 108–110 LogP: 1.8 Dichloromethyl (polar), methyl (lipophilic)
MH4b1 Not reported LogP: 3.1 Ethylthio (lipophilic), methylphenyl (bulky)

Key Observations :

  • Lipophilicity : The cyclopropyl group in the target compound likely balances solubility and membrane permeability better than bulky aryl groups in MH4b1 .
  • Reactivity : The chloro group at position 4 enables nucleophilic substitution, a common strategy for further derivatization .

Biological Activity

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to the pyrazolo[1,5-a][1,3,5]triazine class, characterized by a triazine ring fused with a pyrazole moiety. Its structural formula is represented as follows:

C8H7ClN4\text{C}_8\text{H}_7\text{ClN}_4

Research indicates that 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine may exert its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has shown inhibitory activity against serine/threonine kinases such as CK2 and Pim kinases, which are implicated in various proliferative diseases including cancer .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound has been tested against various human cancer cell lines. In a study focusing on breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines, 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine demonstrated significant cytotoxic effects at micromolar concentrations .
  • Mechanistic Insights : The compound's ability to inhibit kinase activity was linked to its structural features. The presence of a cyclopropyl group may enhance its binding affinity to target proteins involved in tumorigenesis .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

Data Summary

Biological Activity Cell Line/Pathogen IC50 Value Mechanism
AnticancerMCF-714.85 µMCK2/Pim kinase inhibition
AnticancerK5629.23 µMCK2/Pim kinase inhibition
AntiviralHSV-1Not specifiedPotential inhibition of viral replication
AntimicrobialVarious bacterial strainsNot specifiedInhibition of bacterial growth

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells treated with varying concentrations of 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine, researchers observed a dose-dependent decrease in cell viability. The most significant reduction was noted at concentrations exceeding 10 µM.

Case Study 2: Kinase Inhibition

A study aimed at characterizing the inhibitory effects on CK2 and Pim kinases revealed that the compound effectively reduced kinase activity by up to 70% at optimal concentrations. This suggests potential utility in developing targeted therapies for cancers characterized by overactive kinase signaling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, cyclopropane derivatives can be introduced via nucleophilic substitution under anhydrous conditions, as seen in analogous pyrazolo-triazine syntheses using silylformamidine intermediates and controlled heating in dry solvents like dioxane or benzene . Optimization strategies include:

  • Catalyst Selection : Use of camphorsulfonic acid (CSA) to enhance reaction efficiency .
  • Solvent Choice : Non-polar solvents (e.g., benzene) improve regioselectivity in cyclopropane functionalization .
  • Temperature Control : Reactions in sealed tubes at 50–80°C prevent decomposition of sensitive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in analytical data resolved?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substituent positions and cyclopropane geometry. For example, δ 7.29–7.42 ppm in CDCl3 indicates aromatic protons adjacent to electron-withdrawing groups .
  • HRMS (ESI) : Validates molecular weight (e.g., [M + H]+ calculated as 254.1042; found 254.1039) .
  • Elemental Analysis : Cross-checking calculated vs. experimental values (e.g., C: 61.65% calc. vs. 61.78% found) resolves purity disputes .
  • Resolution of Discrepancies : Inconsistent melting/boiling point reports require validation via differential scanning calorimetry (DSC) and peer-reviewed replication .

Advanced Research Questions

Q. How do substituents at the 7-position (e.g., cyclopropyl vs. isopropyl) influence biological activity and interaction with enzyme targets like CDKs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Cyclopropyl groups enhance steric hindrance, potentially improving selectivity for kinase pockets compared to bulkier isopropyl groups .
  • Enzyme Assays : Competitive binding studies using ATP-analogues (e.g., roscovitine derivatives) quantify inhibitory constants (Ki) via fluorescence polarization .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses, with cyclopropyl substituents showing lower steric clash scores in CDK2 active sites .

Q. What strategies mitigate synthetic challenges in introducing electron-withdrawing groups (e.g., chloro, sulfonyl) to the triazine core?

  • Methodological Answer :

  • Chlorination : Use of POCl3 or SOCl2 under reflux conditions, monitored by TLC to avoid over-chlorination .
  • Sulfonylation : Methylsulfonyl groups are introduced via Mitsunobu reactions with diethyl azodicarboxylate (DEAD), requiring strict anhydrous conditions to prevent hydrolysis .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates target compounds from byproducts .

Q. How can computational tools predict metabolic stability and toxicity profiles of this compound?

  • Methodological Answer :

  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates logP (2.1–3.5), cytochrome P450 inhibition, and hERG channel liability .
  • Metabolic Pathways : CYP3A4-mediated oxidation of the cyclopropyl moiety is modeled using MetaSite, identifying potential reactive metabolites .
  • Validation : Microsomal stability assays (human liver microsomes) correlate in silico predictions with experimental t1/2 values .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and solubility?

  • Methodological Answer :

  • Standardization : Adopt USP guidelines for melting point determination (e.g., capillary method at 1°C/min heating rate) .
  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) and DMSO, with HPLC-UV quantification to resolve discrepancies (e.g., 12.5 mg/mL in DMSO vs. 0.8 mg/mL in water) .
  • Collaborative Validation : Multi-lab reproducibility studies under controlled conditions (e.g., 25°C, 60% RH) .

Future Research Directions

  • AI-Driven Synthesis : COMSOL Multiphysics simulations coupled with machine learning (e.g., Bayesian optimization) to predict optimal reaction conditions .
  • In Vivo Profiling : Pharmacokinetic studies in rodent models to validate computational ADMET predictions .

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